molecular formula C18H12BrN3O5 B5522572 2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one

2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5522572
M. Wt: 430.2 g/mol
InChI Key: LIPWXGICRCVDJQ-LHHJGKSTSA-N
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Description

2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H12BrN3O5 and its molecular weight is 430.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.99603 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Studies on compounds with similar structural features often focus on their synthesis and chemical properties. For instance, the work by Chapman, Clarke, and Manolis (1972) on bromination and nitration reactions of certain derivatives showcases the versatility of these chemical frameworks in producing diverse functionalized molecules, which could be foundational for developing new chemical entities with potential applications in material science, pharmaceuticals, and chemical synthesis methodologies Chapman, N., Clarke, K., & Manolis, A. (1972).

Crystallography and Molecular Structures

Research by Portilla et al. (2007) on the crystal structures of pyrazolyl compounds demonstrates the importance of molecular architecture in understanding the physicochemical properties of these compounds. Such studies are crucial for the design of molecules with specific properties, including those with potential applications in optoelectronics, catalysis, and as ligands in metal-organic frameworks Portilla, J., Mata, E. G., Cobo, J., Low, J. N., & Glidewell, C. (2007).

Antitumor Activity

Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluating their antitumor activities. Such studies highlight the potential of these chemical structures in medicinal chemistry, particularly in the development of new therapeutic agents against various forms of cancer Gomha, S. M., Edrees, M., & Altalbawy, F. M. A. (2016).

Antimicrobial Properties

The study of 2H-pyran-3(6H)-one derivatives and related compounds by Georgiadis, Couladouros, and Delitheos (1992) explores the antimicrobial properties of these molecules. Research in this area can lead to the discovery of new antibiotics and antimicrobial agents, addressing the growing concern of antibiotic resistance Georgiadis, M., Couladouros, E., & Delitheos, A. (1992).

Properties

IUPAC Name

(4E)-2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O5/c1-10-14(18(23)21(20-10)13-4-2-3-12(19)7-13)5-11-6-16-17(27-9-26-16)8-15(11)22(24)25/h2-8H,9H2,1H3/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPWXGICRCVDJQ-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.